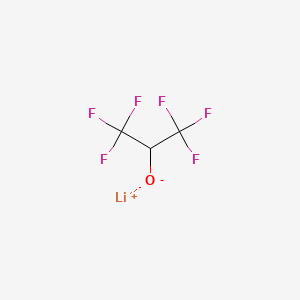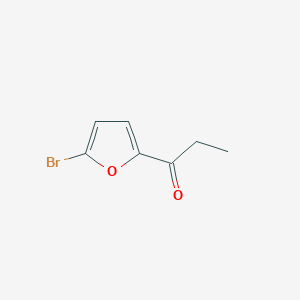
1-(5-Bromofuran-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromofuran-2-yl)propan-1-one is an organic compound characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a propanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Bromofuran-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of furan followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Friedel-Crafts Acylation: The 5-bromofuran is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromofuran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(5-Bromofuran-2-yl)propan-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products:
Oxidation: 5-Bromofuran-2-carboxylic acid.
Reduction: 1-(5-Bromofuran-2-yl)propan-1-ol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromofuran-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which 1-(5-Bromofuran-2-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chlorofuran-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodofuran-2-yl)propan-1-one: Contains an iodine atom, offering different reactivity.
1-(5-Methylfuran-2-yl)propan-1-one: Features a methyl group, altering its chemical properties.
Uniqueness: 1-(5-Bromofuran-2-yl)propan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its specific electronic and steric properties make it valuable for targeted chemical synthesis and research applications.
Eigenschaften
Molekularformel |
C7H7BrO2 |
|---|---|
Molekulargewicht |
203.03 g/mol |
IUPAC-Name |
1-(5-bromofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7BrO2/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
AWQUSPJKVGZXJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
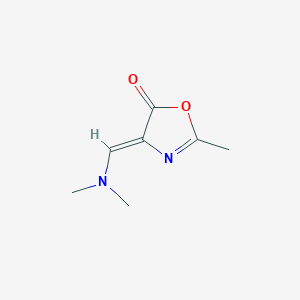
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
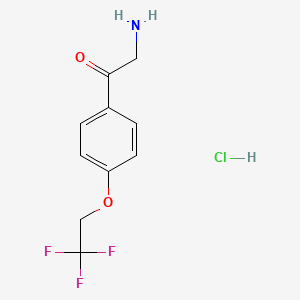
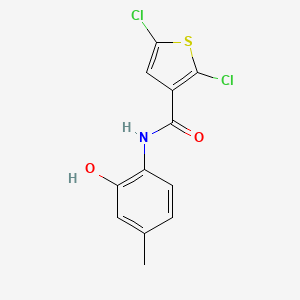
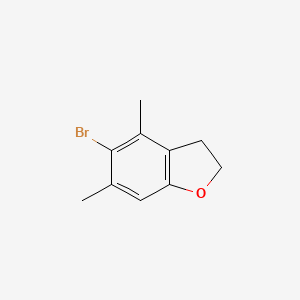



![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)
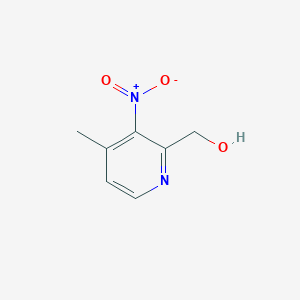
![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
